tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate
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Overview
Description
tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a morpholine ring with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Starting Materials:
- tert-Butyl bromoacetate
- 2-Methylmorpholine
-
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
-
Procedure:
- Dissolve tert-butyl bromoacetate in the solvent.
- Add 2-methylmorpholine to the solution.
- Stir the reaction mixture at the specified temperature for the required time.
- Isolate the product by standard workup procedures, such as extraction and purification.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate can undergo various chemical reactions, including:
-
Nucleophilic Substitution:
- The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Common reagents: Sodium azide, potassium thiolate, sodium alkoxide
- Major products: Corresponding substituted acetates
-
Hydrolysis:
- The ester group can be hydrolyzed to form the corresponding carboxylic acid.
- Common reagents: Aqueous acid or base
- Major products: 2-bromo-2-(2-methylmorpholino)acetic acid
-
Reduction:
- The compound can be reduced to remove the bromine atom.
- Common reagents: Lithium aluminum hydride (LiAlH4)
- Major products: tert-Butyl 2-(2-methylmorpholino)acetate
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of various pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibitors and receptor modulators.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
- tert-Butyl bromoacetate
- tert-Butyl 2-bromo-2-methylpropionate
- 2-Bromo-2-methylpropane
Comparison:
tert-Butyl bromoacetate: Similar in structure but lacks the morpholine ring. Used as an alkylating agent in organic synthesis.
tert-Butyl 2-bromo-2-methylpropionate: Contains a similar tert-butyl ester group but with a different substitution pattern. Used in polymer chemistry and as an intermediate in organic synthesis.
2-Bromo-2-methylpropane: A simpler compound with a tert-butyl group and a bromine atom. Used as a standard reagent in synthetic organic chemistry.
Uniqueness: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate is unique due to the presence of the morpholine ring, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C11H20BrNO3 |
---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl 2-bromo-2-(2-methylmorpholin-4-yl)acetate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-7-13(5-6-15-8)9(12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
OYKKUESTKPMYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C(C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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